Product packaging for 5-Methyl-2,3-dihydro-1H-inden-1-ol(Cat. No.:CAS No. 33781-37-2)

5-Methyl-2,3-dihydro-1H-inden-1-ol

Cat. No.: B1355547
CAS No.: 33781-37-2
M. Wt: 148.2 g/mol
InChI Key: LFEMDSQMJJGXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2,3-dihydro-1H-inden-1-ol (CAS 33781-37-2) is a high-purity chemical reagent that serves as a versatile intermediate in organic synthesis and medicinal chemistry. Its rigid indane scaffold is recognized for enhancing metabolic stability and binding affinity in drug candidates . This compound is primarily employed as a key chiral building block in the asymmetric synthesis of enantiomerically pure compounds, which are critical in the development of pharmaceuticals targeting central nervous system (CNS) disorders . Beyond its applications in drug discovery and development, the structural properties of this compound also make it valuable in the preparation of fragrances and flavoring agents . The broader class of indane derivatives, to which this compound belongs, has demonstrated significant therapeutic potential in scientific research, including anti-inflammatory activity, as evidenced by indane-based compounds showing efficacy in models of inflammatory bowel disease . Furthermore, the indane scaffold is a privileged structure in medicinal chemistry, featured in FDA-approved drugs and numerous other pharmacologically active molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B1355547 5-Methyl-2,3-dihydro-1H-inden-1-ol CAS No. 33781-37-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-2-4-9-8(6-7)3-5-10(9)11/h2,4,6,10-11H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEMDSQMJJGXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20491552
Record name 5-Methyl-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20491552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33781-37-2
Record name 5-Methyl-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20491552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies for 5 Methyl 2,3 Dihydro 1h Inden 1 Ol and Its Analogues

Strategic Cyclization Reactions in Indane Scaffold Construction

The construction of the indane framework, a core component of the target molecule, relies heavily on strategic cyclization reactions. These reactions form the five-membered ring fused to the benzene (B151609) ring, establishing the fundamental structure of the indanone precursor.

Friedel-Crafts Acylation and Related Intramolecular Cyclizations

A cornerstone in the synthesis of indanones is the Friedel-Crafts acylation. wikipedia.orgsigmaaldrich.com This reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.com For the synthesis of 5-methyl-2,3-dihydro-1H-inden-1-one, the precursor to the target indanol, a common approach is the intramolecular Friedel-Crafts acylation of a substituted phenylpropanoyl chloride. nih.gov

This process often starts with an appropriately substituted aromatic compound, such as toluene (B28343), which undergoes acylation with a suitable three-carbon electrophile. The resulting intermediate then undergoes an intramolecular cyclization to form the indanone ring system. nih.gov The use of superacids like trifluoromethanesulfonic acid (TfOH) can also promote such intramolecular cyclizations, sometimes leading to spirotetracyclic indanones in a one-pot synthesis. thieme-connect.com

Challenges in traditional Friedel-Crafts acylations, such as the need for stoichiometric amounts of Lewis acids and potential functional group incompatibility, have led to the development of alternative methods. orgsyn.org One such alternative involves the use of Meldrum's acid derivatives as acylating agents, which can circumvent some of the issues associated with classical approaches. orgsyn.org

Annulation Reactions for Dihydroindenone Precursors

Annulation reactions provide another powerful avenue for constructing the dihydroindenone core. These reactions involve the formation of a new ring onto a pre-existing one. A variety of annulation strategies have been developed for the synthesis of indanones and related structures.

For instance, the Robinson annulation, a well-known tandem reaction, combines a Michael addition with an intramolecular aldol (B89426) condensation to create a new six-membered ring, which can be adapted for the synthesis of fused ring systems. youtube.comyoutube.com While traditionally used for cyclohexenones, the principles of tandem reactions can be applied to construct various cyclic systems.

More contemporary methods include palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides. organic-chemistry.org Additionally, rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathways have been shown to produce 2,3-substituted indanones in aqueous media. organic-chemistry.org Another innovative approach is the palladium-catalyzed tandem cyclopropanol (B106826) rearrangement and direct arylation, which yields 1-indanones and tolerates a range of functional groups. nih.gov These advanced methods often offer milder reaction conditions and greater functional group tolerance compared to classical techniques.

Stereoselective Reduction Protocols for Indenone Precursors

Once the 5-methyl-2,3-dihydro-1H-inden-1-one precursor is synthesized, the next critical step is the stereoselective reduction of the ketone to the corresponding alcohol, 5-methyl-2,3-dihydro-1H-inden-1-ol. Achieving high enantioselectivity in this step is crucial for the synthesis of specific stereoisomers, which is often a requirement for biologically active molecules.

Catalytic Asymmetric Hydrogenation of 5-Methyl-2,3-dihydro-1H-inden-1-one and Derivatives

Catalytic asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of ketones. elsevierpure.com This technique employs a chiral catalyst, typically a transition metal complex with a chiral ligand, to deliver hydrogen to one face of the prochiral ketone preferentially.

Recent advancements have seen the development of highly effective iridium-based catalysts for the asymmetric hydrogenation of various imines, a related class of substrates. researchgate.netuab.cat For instance, a novel cationic iridium(III)hydride catalyst has demonstrated high enantioselectivity (up to 94% ee) in the direct hydrogenation of N-methyl and N-alkyl imines. uab.cat The principles of these catalytic systems can be extended to the reduction of ketones like 5-methyl-2,3-dihydro-1H-inden-1-one. The choice of the metal, the chiral ligand, and the reaction conditions are all critical factors in achieving high enantiomeric excess. For example, ruthenium catalysts paired with chiral ligands like PhTRAP have been used for the asymmetric hydrogenation of quinolines, showcasing the potential for selective reductions within fused ring systems. rsc.org

Table 1: Examples of Catalysts Used in Asymmetric Hydrogenation

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Reference
Ir(III)H with MaxPHOX ligandN-methyl and N-alkyl iminesUp to 94% uab.cat
Ru(η3-methallyl)2(cod)–PhTRAP8-substituted quinolinesUp to 91:9 er rsc.org
Iridium-based catalystsPyrazolo[1,5-a]pyrimidinesUp to 99% dicp.ac.cn

Enantioselective Reduction of Indanones to Indanols

Besides catalytic hydrogenation, other enantioselective reduction methods are available for converting indanones to indanols. Asymmetric transfer hydrogenation (ATH) is a notable alternative that often utilizes a ruthenium(II) catalyst in combination with a chiral diamine ligand and a hydrogen donor like isopropanol. This method has been successfully applied to the kinetic resolution of 3-phenyl indanones, yielding enantioenriched cis-3-phenyl indanols. whiterose.ac.uk

Biocatalysis, using enzymes such as ketoreductases, also presents a powerful and environmentally friendly option for the enantioselective reduction of ketones. These enzymes can exhibit exquisite stereoselectivity, often producing the desired alcohol with very high enantiomeric excess. The choice between chemical and biocatalytic methods often depends on factors like substrate scope, catalyst availability, and scalability.

Advanced Reaction Strategies for Indanol Synthesis

The field of organic synthesis is continually evolving, with new and more efficient methods being developed. numberanalytics.comsummerschoolsineurope.eunumberanalytics.com For the synthesis of indanols, advanced strategies often focus on improving efficiency, selectivity, and sustainability. unimi.itadelaide.edu.au

One such strategy involves the use of domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. thieme-connect.com This approach can significantly shorten synthetic sequences and reduce waste. For example, a superacid-promoted domino reaction can lead to the one-pot synthesis of spirotetracyclic indanones. thieme-connect.com

Another area of advancement is the development of novel catalytic systems. This includes the use of organocatalysts, which are small, metal-free organic molecules that can catalyze a wide range of transformations, including enantioselective ones. numberanalytics.com The application of flow chemistry, where reactions are carried out in continuous-flow reactors, can also offer advantages in terms of safety, scalability, and process control for the synthesis of indanols and their precursors. numberanalytics.com

Furthermore, C-H functionalization reactions are emerging as a powerful tool in organic synthesis. These reactions allow for the direct conversion of C-H bonds into new functional groups, bypassing the need for pre-functionalized starting materials and thus increasing synthetic efficiency. The application of such strategies to the indane scaffold could open up new and more direct routes to this compound and its analogs.

One-Pot Asymmetric Synthesis Approaches

One-pot reactions, which involve multiple sequential transformations in a single reactor without the isolation of intermediates, represent a highly efficient and sustainable approach in chemical synthesis. When combined with asymmetric catalysis, these methods provide powerful tools for generating enantiomerically pure molecules like chiral indanols.

While a direct one-pot asymmetric synthesis for this compound is not extensively documented, the principles can be applied through multi-enzyme cascades or chemoenzymatic processes. Enzymatic cascades, in particular, have emerged as a leading strategy for creating chiral amines and alcohols. researchgate.netbohrium.com A conceptual one-pot synthesis of a chiral indanol could involve the asymmetric reduction of the corresponding ketone, 5-methyl-1-indanone (B1336591), using a carbonyl reductase enzyme. researchgate.net Advances in biocatalysis have enabled the development of one-pot, two-step enzymatic processes to synthesize chiral products with excellent enantiomeric excess (ee). researchgate.net

A notable example in a related heterocyclic system is the copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazoles, which are structural analogues of indanes. This method provides the desired heterocycles in moderate to good yields (55%–72%), showcasing the efficiency of a one-pot procedure over a traditional two-step sequence. organic-chemistry.org Similarly, convenient one-pot protocols have been developed for creating chiral N-protected α-amino acid-derived 1,2,4-oxadiazoles, demonstrating the broad applicability of this synthetic philosophy. chemistryworld.com These examples underscore the potential for developing a streamlined, one-pot asymmetric synthesis for specific indanol targets by combining established catalytic reactions.

Multi-Component Reactions for Indane Derivatives

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single operation to form a product that incorporates substantial portions of all reactants. acs.orgwhiterose.ac.uk This approach is celebrated for its high atom economy, step efficiency, and ability to rapidly generate molecular complexity from simple building blocks. bohrium.comwhiterose.ac.uk MCRs are exceptionally well-suited for the construction of diverse compound libraries, making them invaluable in drug discovery. acs.org

The indane framework is an attractive scaffold for MCRs. For instance, a one-pot, three-component reaction utilizing 1,3-indanedione, an aromatic aldehyde, and a pyridinium (B92312) ylide under solvent-free, microwave-assisted conditions can produce complex dihydroindeno[1,2-b]furans with high diastereoselectivity and in excellent yields. researchgate.net This demonstrates the power of MCRs to assemble intricate fused-ring systems based on the indane core. The strategy aligns with the principles of green chemistry by minimizing waste and reducing the number of purification steps. whiterose.ac.uk

The versatility of MCRs allows for the modular assembly of various indole-fused heterocycles, which are structurally related to the indane system and are of significant interest in medicinal chemistry. sigmaaldrich.com

Table 1: Examples of Multi-Component Reactions for Indane Derivatives This table is illustrative and based on general MCR principles for related compounds.

Component 1 Component 2 Component 3 Catalyst/Conditions Product Type
1,3-Indanedione Aromatic Aldehyde Pyridinium Ylide Triethylamine (B128534), Microwave Dihydroindeno[1,2-b]furan researchgate.net
1,3-Indanedione Aromatic Aldehyde 3-Methylisoxazol-5-amine Microwave Isoxazolo[5,4-b]pyridine derivative researchgate.net

Gold-Catalyzed Intramolecular Hydroalkylation Pathways

Gold catalysis has emerged as a powerful tool for orchestrating unique chemical transformations under mild conditions. One such sophisticated method is the gold-catalyzed intramolecular hydroalkylation of ynamides, which provides a novel and direct route to polysubstituted indene (B144670) derivatives. These indenes can serve as versatile precursors to indane analogues, including alcohols like this compound, through subsequent reduction reactions.

The reaction is typically catalyzed by an N-heterocyclic carbene (NHC)-gold complex. The proposed mechanism begins with the activation of the electron-rich alkyne in the ynamide starting material by the gold catalyst. researchgate.net This generates a highly reactive gold-keteniminium ion intermediate. chemistryworld.com The unique electrophilicity of this intermediate triggers a researchgate.net-hydride shift from a benzylic position, leading to a carbocationic gold adduct. chemistryworld.com A subsequent cyclization event, involving the addition of the vinylgold species to the carbocation, forms the five-membered ring of the indene core. researchgate.net

This process is highly efficient, proceeding at room temperature and affording a variety of 2-amino-indenes in good to excellent yields. chemistryworld.com The resulting densely functionalized indenes, featuring an endocyclic enamide, are particularly useful as they offer a handle for further chemical diversification and postfunctionalization. For example, chiral oxazolidinone-derived ynamides can be used to generate optically enriched indenes, providing a pathway to chiral indane derivatives. researchgate.net

Table 2: Gold-Catalyzed Synthesis of Substituted Indenes from Ynamides Data synthesized from findings in Evano et al. researchgate.net

Ynamide Precursor Catalyst Conditions Product Yield
N-benzyl-N-(3-phenylprop-2-yn-1-yl)acetamide IPrAuNTf₂ CH₂Cl₂, rt, overnight 2-Acetamido-1-benzyl-1H-indene High
Chiral Oxazolidinone Ynamide IPrAuNTf₂ CH₂Cl₂, rt, overnight Optically Enriched Indene Derivative Good to Excellent researchgate.net

Enantioselective Synthesis and Chiral Resolution Techniques Applied to 5 Methyl 2,3 Dihydro 1h Inden 1 Ol

Enzymatic Kinetic Resolution Strategies for Racemic Indanols

Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally benign tool for the separation of enantiomers from a racemic mixture. Lipases, in particular, are widely used due to their commercial availability, broad substrate specificity, and high enantioselectivity under mild reaction conditions. nih.gov The principle of EKR lies in the differential reaction rate of a chiral catalyst, such as a lipase (B570770), with the two enantiomers of a racemic substrate. This results in one enantiomer being preferentially converted into a product, leaving the unreacted substrate enriched in the other enantiomer.

Lipase-catalyzed transesterification is a common strategy for the kinetic resolution of racemic alcohols. nih.gov In this process, a racemic alcohol, such as (±)-5-Methyl-2,3-dihydro-1H-inden-1-ol, is reacted with an acyl donor in a non-aqueous solvent. The lipase selectively acylates one enantiomer, yielding an enantioenriched ester and the unreacted, oppositely configured alcohol.

For instance, the kinetic resolution of racemic secondary alcohols is often achieved using lipases like Candida antarctica lipase B (CALB), which is frequently used in its immobilized form, Novozym 435. nih.govnih.gov The choice of acyl donor is crucial; activated esters like vinyl acetate (B1210297) are commonly employed as they lead to an irreversible reaction, driving the equilibrium towards the product and often resulting in high enantioselectivity. nih.gov The general mechanism follows a Ping-Pong Bi-Bi kinetic model, where the lipase first forms an acyl-enzyme intermediate, which then acylates the alcohol. nih.gov

EnzymeSubstrate TypeAcyl DonorKey Finding
Candida antarctica Lipase B (CALB) / Novozym 435Secondary AlcoholsVinyl AcetateHigh enantioselectivity for a wide range of secondary alcohols.
Pseudomonas cepacia Lipase (PCL)Aromatic Morita-Baylis-Hillman acetates-Demonstrated good selectivity in hydrolysis, indicating potential for transesterification. nih.gov
Rhizopus arrhizus LipaseFuran-based secondary alcoholVinyl AcetateAchieved >98% ee for the S-enantiomer at 52% conversion. nih.gov

An alternative and parallel strategy to transesterification is the enantioselective hydrolysis of a racemic ester, such as (±)-5-methyl-2,3-dihydro-1H-inden-1-yl acetate. In this approach, the racemic acetate is treated with a lipase in an aqueous buffer system. The enzyme selectively hydrolyzes one of the ester enantiomers to the corresponding alcohol, while the other ester enantiomer remains largely unreacted. nih.govresearchgate.net

This method allows for the separation of the resulting alcohol and the unreacted ester, both in enantioenriched forms. Lipases from Pseudomonas fluorescens and Candida rugosa have been shown to be effective in the hydrolysis of various acetate esters. nih.govnih.gov The reactions are typically performed in a buffered aqueous solution, sometimes with an organic co-solvent like acetone (B3395972) to improve substrate solubility. nih.gov

The success of an enzymatic resolution is highly dependent on the careful optimization of several reaction parameters to achieve both high conversion and high enantioselectivity (expressed as the enantiomeric ratio, E).

Acyl Donor: In transesterification reactions, the structure of the acyl donor can significantly influence the reaction rate and selectivity. nih.gov While simple esters like vinyl acetate are common, other activated and non-activated esters have been explored. rsc.org For example, isopropenyl acetate has been shown to be an effective acylating agent in certain lipase-catalyzed resolutions. mdpi.com The chain length and substitution pattern of the acyl donor can impact how it fits into the enzyme's active site. nih.gov

Solvent: The choice of organic solvent is critical in non-aqueous enzymology. Solvents can affect enzyme activity, stability, and enantioselectivity. researchgate.net Hydrophobic solvents like n-hexane and toluene (B28343) are often preferred. nih.govmdpi.com Studies have shown that eco-friendly solvents such as 2-methyltetrahydrofuran (B130290) (MeTHF) and cyclopentyl methyl ether (CPME) can be effective alternatives, sometimes even enhancing enantioselectivity compared to traditional solvents. researchgate.net In some cases, solvent-free systems are utilized, which offer advantages in terms of process efficiency and environmental impact. nih.govnih.gov

Enzyme/Substrate Ratio: The amount of enzyme used, or the enzyme-to-substrate ratio, directly impacts the reaction rate. researchgate.net While a higher enzyme loading can shorten the reaction time, it also increases costs. Therefore, an optimal ratio must be determined to balance reaction efficiency with economic viability. nih.govnih.gov For immobilized enzymes like Novozym 435, loadings are often reported as a weight percentage relative to the substrate. nih.gov

ParameterEffect on ResolutionExampleReference
Acyl Donor Influences reaction rate and enantioselectivity.Isopropenyl acetate used with Candida rugosa lipase yielded a product with 96.2% enantiomeric excess. mdpi.com
Solvent Affects enzyme activity and enantioselectivity.Cyclopentyl methyl ether (CPME) showed similar lipase activity to toluene but higher enantioselectivity for some substrates. researchgate.net
Enzyme/Substrate Ratio Determines the reaction rate and overall process economy.An optimized Novozym 435 loading of 15 wt% was used for the selective amidation of phenylglycinol. nih.govnih.gov

In addition to enantioselectivity (the ability to distinguish between enantiomers), regioselectivity (the ability to react with a specific functional group among several similar ones) is a key feature of lipases. While not directly applicable to the single hydroxyl group of 5-methyl-2,3-dihydro-1H-inden-1-ol, the principle is crucial when dealing with more complex substrates with multiple esterifiable or hydrolyzable sites.

For example, in the hydrolysis of peracetylated sugars, lipases can exhibit high regioselectivity, cleaving an acetyl group at a specific position. nih.govnih.gov Candida rugosa lipase, for instance, has been used for the regioselective hydrolysis at the 6-position of acetylated glucopyranoses. nih.gov This inherent selectivity of enzymes is a significant advantage over many traditional chemical methods. Enantioselectivity remains the primary concern for the resolution of racemic indanols, where the enzyme must differentiate between the two enantiomers at the chiral carbinol center.

Non-Enzymatic Chiral Resolution Methods

While enzymatic methods are powerful, non-enzymatic asymmetric catalysis provides a complementary and often highly efficient route to chiral molecules.

Asymmetric transfer hydrogenation (ATH) is a robust and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. matthey.com To synthesize enantiomerically enriched this compound, its corresponding prochiral ketone, 5-methyl-2,3-dihydro-1H-inden-1-one, would be the starting material.

This reaction typically employs a transition metal catalyst, most commonly ruthenium(II), complexed with a chiral ligand. matthey.comsigmaaldrich.com The Noyori-Ikariya catalysts, which feature a Ru(II) center, a p-cymene (B1678584) or similar arene ligand, and a chiral N-tosylated diamine ligand (e.g., TsDPEN), are benchmarks for this transformation. sigmaaldrich.com A mixture of formic acid and triethylamine (B128534) (HCOOH/NEt₃) often serves as the hydrogen source. researchgate.net This methodology is known for its operational simplicity, high yields, and excellent enantioselectivities across a broad range of ketone substrates. matthey.comnih.govresearchgate.net

Catalyst SystemKetone Substrate TypeHydrogen DonorKey Finding
RuCl(p-cymene)[(S,S)-Ts-DPEN]Aromatic KetonesIsopropanol or HCOOH/NEt₃Catalyst system for highly enantioselective reduction of various aromatic ketones. sigmaaldrich.com
Rh-TsDPEN and Ir-TsDPENAryl KetonesFormate in waterEfficient reduction of ketones in water with high enantioselectivities. researchgate.net
ansa-Ru(II) complex1-Naphthyl KetonesHCOOH/NEt₃Achieved >99.9% ee for the reduction of 1-naphthyl ketones. nih.gov

Catalytic Asymmetric Allylation Approaches

The catalytic asymmetric allylation of the prochiral ketone, 5-methyl-1-indanone (B1336591), represents a direct and efficient route to optically active this compound. This transformation typically involves the use of a chiral catalyst to control the stereochemical outcome of the addition of an allyl group to the carbonyl carbon.

While specific studies on the catalytic asymmetric allylation of 5-methyl-1-indanone are not extensively documented in publicly available literature, the principles can be extrapolated from similar reactions with other cyclic ketones. One prominent strategy involves the use of singly occupied molecular orbital (SOMO) catalysis. This method utilizes the one-electron oxidation of a transiently generated enamine from the ketone, which then undergoes allylic alkylation with an allyl silane. For instance, the enantioselective organocatalytic α-allylation of cyclic ketones has been achieved with high enantioselectivity. nih.gov Although a direct example with 5-methyl-1-indanone is not provided, this methodology offers a promising avenue for its asymmetric allylation.

Another approach involves the use of chiral auxiliaries. For example, chiral phenyl carbinols have been used as auxiliaries for the stereoselective allylation of aliphatic methyl ketones with allyltrimethylsilane, catalyzed by trifluoromethanesulfonic acid. mdpi.com This domino process yields tertiary homoallylic ethers with good diastereoselectivity. The application of such a strategy to 5-methyl-1-indanone could provide a pathway to the desired chiral indanol.

Furthermore, palladium-catalyzed asymmetric allenylic alkylation of indanone-derived β-ketoesters has been reported to construct 1,3-stereocenters with excellent enantioselectivities (up to 98% ee) and good diastereoselectivities. mdpi.com While this involves a different nucleophile, the underlying principle of using a chiral palladium complex to control the stereochemistry of the addition to an indanone derivative is highly relevant.

Catalyst System Allyl Source Substrate Type Enantiomeric Excess (ee) Yield Reference
Imidazolidinone (organocatalyst)Allyl silaneCyclic KetonesUp to 93%42% nih.gov
Chiral Phenyl Carbinol (auxiliary) / TfOHAllyltrimethylsilaneAliphatic Methyl KetonesUp to 94:6 drNot specified mdpi.com
Pd₂(dba)₃ / Chiral LigandAllenylic CarbonatesIndanone-derived β-ketoestersUp to 98%Up to 99% mdpi.com

Dynamic Kinetic Asymmetric Transformations

Dynamic kinetic resolution (DKR) and dynamic kinetic asymmetric transformations (DYKAT) are powerful strategies to convert a racemic mixture of a chiral compound into a single enantiomer, theoretically achieving a 100% yield. researchgate.net These processes combine a rapid in-situ racemization of the starting material with a highly enantioselective reaction. For the synthesis of enantiomerically pure this compound, a chemoenzymatic DKR of the corresponding racemic alcohol is a particularly effective approach.

This typically involves the use of a transition metal catalyst to racemize the alcohol and a lipase to catalyze an enantioselective acylation. Ruthenium complexes are commonly employed as racemization catalysts. d-nb.infoacs.orgnih.gov For example, the DKR of racemic secondary alcohols has been efficiently achieved at room temperature using a ruthenium catalyst for racemization and Candida antarctica lipase B (CALB) for the acylation, affording enantiopure acetates in high yields and excellent enantioselectivities. nih.gov

A study on the silylative kinetic resolution of racemic 1-indanol (B147123) derivatives using a chiral guanidine (B92328) catalyst also provides a relevant precedent. nih.gov This method achieved good conversions and high selectivity factors, demonstrating the feasibility of kinetic resolution for this class of compounds.

Catalyst System Acyl Donor Substrate Enantiomeric Excess (ee) Yield Reference
Ru catalyst / LipaseIsopropenyl acetate(rac)-1-phenylethanol>99%99% nih.gov
(η⁵-Indenyl)RuCl(PPh₃)₂ / LipaseAcyl donorSecondary alcoholsHighHigh d-nb.info
Chiral GuanidineTriphenylchlorosilane1-Indanol derivativesHighGood conversion nih.gov

Isolation and Purification of Enantiomerically Pure Indanols

The final step in obtaining enantiomerically pure this compound is the effective separation and purification of the desired enantiomer from the reaction mixture. The choice of method depends on the nature of the preceding step, whether it's a kinetic resolution or an asymmetric synthesis.

Following a kinetic resolution, where one enantiomer is selectively reacted (e.g., acylated), the separation involves standard chromatographic techniques to separate the product (e.g., the ester) from the unreacted alcohol enantiomer. Subsequently, the ester can be hydrolyzed to afford the other enantiomer of the alcohol.

For the direct separation of the enantiomers of this compound, chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool. bgb-analytik.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the resolution of a wide range of chiral compounds, including alcohols. sigmaaldrich.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving optimal separation. bgb-analytik.comresearchgate.net

Another technique for the isolation of enantiomers is preferential crystallization. This method is applicable if the racemate crystallizes as a conglomerate, which is a physical mixture of crystals of the two pure enantiomers. rsc.org By seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, that enantiomer can be selectively crystallized out of the solution. While this technique can be highly efficient and cost-effective, it is only applicable to the approximately 5-10% of chiral compounds that form conglomerates. The feasibility of this method for this compound would require experimental investigation of its solid-state properties.

Technique Principle Key Parameters Applicability
Chiral HPLCDifferential interaction with a Chiral Stationary Phase (CSP)CSP type (e.g., polysaccharide-based), mobile phase composition, flow rate, temperature.Broadly applicable for analytical and preparative separation of enantiomers. bgb-analytik.comsigmaaldrich.com
Preferential CrystallizationSelective crystallization of one enantiomer from a supersaturated racemic solution by seeding.Formation of a conglomerate, solvent system, supersaturation level, seeding strategy.Applicable to conglomerate-forming racemates. rsc.org
Diastereomeric ResolutionConversion of enantiomers into diastereomers with a chiral resolving agent, followed by separation and removal of the auxiliary.Choice of resolving agent, crystallization conditions.A classical and widely used method for chiral separation.

Mechanistic Investigations of Chemical Transformations Involving 5 Methyl 2,3 Dihydro 1h Inden 1 Ol

Elucidation of Reaction Pathways and Transition States in Indanol Formation

The formation of 5-Methyl-2,3-dihydro-1H-inden-1-ol typically proceeds through the reduction of its corresponding ketone, 5-Methyl-1-indanone (B1336591). This transformation is a cornerstone of synthetic organic chemistry, and its mechanistic underpinnings have been a subject of considerable study. Common reduction methods include the use of hydride reagents like sodium borohydride (B1222165) or catalytic hydrogenation. evitachem.com

While specific studies on the transition state for the reduction of 5-Methyl-1-indanone are not extensively documented, analogies can be drawn from related systems. For instance, the asymmetric reduction of 3-phenyl-1-indanone (B102786) using a Ruthenium catalyst has been investigated, providing a plausible model for the transition state. In this model, the stereochemical outcome is rationalized by multiple CH-π interactions between the catalyst's arene ligand and the phenyl group of the indanone in the transition state. These non-covalent interactions stabilize the diastereomeric transition state that leads to the major product. whiterose.ac.uk

The regiochemistry of the indanone precursor itself can be influenced by the reaction conditions during its synthesis. For example, the synthesis of methoxy-substituted indanones can yield different isomers depending on the concentration of polyphosphoric acid used, highlighting the importance of electronic effects of the substituent on the aromatic ring. d-nb.info This substituent effect would, in turn, influence the electronic environment of the carbonyl group in 5-Methyl-1-indanone, impacting its reactivity during reduction.

The general mechanism for the reduction of a ketone like 5-Methyl-1-indanone with a hydride reagent such as sodium borohydride involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by a protic solvent to yield the alcohol, this compound.

Computational Modeling of Mechanistic Scenarios

General computational methodologies for studying hydrogenation reactions of ketones have been established. These often involve DFT calculations to optimize the geometries of reactants, products, and transition states. tib.eu Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are employed to confirm that the identified transition state connects the reactant and product minima on the potential energy surface. i-scholar.in Such computational approaches could be readily applied to model the reduction of 5-Methyl-1-indanone to understand the precise geometry of the transition state and the activation energy of the reaction.

A hypothetical computational study on the reduction of 5-Methyl-1-indanone would likely investigate the following:

The approach of the hydride reagent to the carbonyl group.

The geometry of the transition state, including the bond lengths and angles of the forming and breaking bonds.

The effect of the 5-methyl group on the electron distribution and the stability of the transition state.

The relative energies of different stereoisomeric transition states in the case of asymmetric reduction.

Studies on Reactivity and Selectivity in Derivatization Processes

The reactivity of this compound is dictated by the functional groups present: the hydroxyl group and the substituted aromatic ring. While specific studies on the derivatization of this particular indanol are limited, its reactivity can be inferred from the known reactions of similar substituted 1-indanols and general principles of organic chemistry.

The hydroxyl group can undergo a variety of reactions typical for secondary alcohols, including:

Oxidation: Conversion back to the corresponding ketone, 5-Methyl-1-indanone, using standard oxidizing agents.

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Formation of ethers through reactions like the Williamson ether synthesis.

Substitution: The hydroxyl group can be replaced by other functional groups, often after conversion to a better leaving group like a tosylate.

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methyl group and the alkyl portion of the fused ring. The methyl group is an ortho, para-director. libretexts.org Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to occur primarily at the positions ortho and para to the methyl group (positions 4 and 6). The steric hindrance from the fused cyclopentyl ring might influence the regioselectivity between these positions.

Studies on other indanone systems have shown a wide range of possible derivatizations, including ring expansion reactions and various annulations to form more complex fused-ring structures. rsc.orgresearchgate.net These examples showcase the potential of the indane scaffold in the synthesis of diverse chemical entities.

The table below summarizes the expected reactivity at different positions of this compound.

PositionFunctional GroupExpected Reactivity
1Secondary AlcoholOxidation, Esterification, Etherification, Substitution
4Aromatic C-HElectrophilic Substitution (ortho to methyl)
6Aromatic C-HElectrophilic Substitution (para to methyl)
7Aromatic C-HElectrophilic Substitution (less favored)

Rigorous Structural Characterization and Elucidation Via Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 5-Methyl-2,3-dihydro-1H-inden-1-ol. Both ¹H and ¹³C NMR spectra provide critical information regarding the connectivity of atoms and the chemical environment of each proton and carbon atom in the molecule.

Detailed experimental ¹H and ¹³C NMR data for this specific compound are not widely available in publicly accessible databases. However, a theoretical analysis based on the known structure allows for the prediction of the expected spectral features. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic proton at the C1 position bearing the hydroxyl group, the aliphatic protons on the five-membered ring, and the protons of the methyl group. The coupling patterns (multiplicity) and integration of these signals would confirm their relative positions.

Similarly, the ¹³C NMR spectrum would display a unique resonance for each of the ten carbon atoms present in the molecule. The chemical shifts would differentiate between the aromatic carbons, the carbinol carbon (C1), the aliphatic carbons of the indane ring, and the methyl carbon. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be used to distinguish between CH, CH₂, and CH₃ groups. While specific, experimentally verified chemical shift values and coupling constants are not cited here, the collective data from such analyses would be required to definitively confirm the compound's constitution.

Table 1: Predicted NMR Data for this compound (Note: This table is predictive as specific experimental data is not available in the searched sources.)

Atom Type Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic CH 7.0 - 7.3 120 - 145
CH-OH (C1) ~5.2 75 - 85
Ring CH₂ (C2) 1.9 - 2.6 30 - 40
Ring CH₂ (C3) 2.8 - 3.1 30 - 40
Ar-CH₃ ~2.3 ~21

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound, which in turn confirms its elemental composition. This technique provides a highly accurate mass measurement, typically to within a few parts per million (ppm).

For a molecular formula of C₁₀H₁₂O, the theoretical exact mass can be calculated. This calculated value is then compared to the experimentally measured mass from the HRMS analysis. The close agreement between the theoretical and experimental values provides strong evidence for the assigned molecular formula, ruling out other potential formulas with the same nominal mass. The monoisotopic mass of the compound is reported as 148.088815002 Da. als-journal.com

Table 2: High-Resolution Mass Spectrometry Data for C₁₀H₁₂O

Parameter Value
Molecular Formula C₁₀H₁₂O
Theoretical Monoisotopic Mass 148.08882 Da
Measured Monoisotopic Mass 148.088815002 Da als-journal.com

X-ray Crystallography for Unambiguous Absolute Configuration Determination

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained. For a chiral molecule like this compound, which exists as a pair of enantiomers ((R) and (S)), X-ray analysis of a single enantiomer or a derivative containing a known chiral center would unambiguously establish its absolute configuration.

The analysis provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. This information includes the crystal system, space group, and unit cell dimensions. Currently, specific X-ray crystallographic data for this compound is not available in the surveyed literature. If such an analysis were performed, it would provide the ultimate confirmation of the compound's stereochemical identity.

Table 3: X-ray Crystallography Data Parameters for this compound (Note: This table indicates the type of data that would be obtained from X-ray analysis; specific values are not available.)

Crystallographic Parameter Expected Data
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ) Å and ° values
Volume (V) ų
Calculated Density (Dc) g/cm³

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating the enantiomers of this compound and determining the enantiomeric purity (or enantiomeric excess, ee) of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times.

By injecting a sample onto a chiral HPLC column and monitoring the eluent with a suitable detector (e.g., UV), two separate peaks corresponding to each enantiomer can be observed for a racemic mixture. The relative area of these peaks is used to quantify the proportion of each enantiomer in the sample. While the principles of this technique are well-established for resolving chiral alcohols, specific experimental conditions and chromatograms for the baseline separation of this compound enantiomers are not detailed in the available literature.

Table 4: Parameters for Chiral HPLC Analysis of this compound (Note: This table outlines typical parameters for a chiral HPLC method; specific experimental data is not available.)

Parameter Typical Value / Description
Chiral Stationary Phase e.g., Polysaccharide-based (Cellulose or Amylose derivatives)
Mobile Phase e.g., Hexane (B92381)/Isopropanol mixture
Flow Rate e.g., 1.0 mL/min
Detection Wavelength e.g., 254 nm
Retention Time (R-enantiomer) tR₁ (min)
Retention Time (S-enantiomer) tR₂ (min)

Supplementary Spectroscopic Methods (e.g., Infrared Spectroscopy, Electronic Circular Dichroism)

Other spectroscopic techniques provide complementary information for the structural characterization of this compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic portions would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region.

Electronic Circular Dichroism (ECD) is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For the enantiomers of this compound, the ECD spectra would be mirror images of each other. The specific pattern of positive and negative Cotton effects can be correlated with the absolute configuration of the enantiomer, often with the aid of theoretical calculations. Specific experimental IR and ECD data for this compound are not presently available in surveyed databases.

Table 5: Expected Infrared Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
O-H Stretch (Alcohol) 3200 - 3600 (broad)
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 3000
C=C Stretch (Aromatic) 1450 - 1600

Chemical Transformations and Functionalization Strategies of the 5 Methyl 2,3 Dihydro 1h Inden 1 Ol Scaffold

Selective Derivatization of the Hydroxyl Group (e.g., esterification)

The hydroxyl group at the 1-position of 5-methyl-2,3-dihydro-1H-inden-1-ol is a prime site for selective derivatization, with esterification being a common and effective transformation. This reaction allows for the introduction of a wide range of acyl groups, thereby modifying the compound's steric and electronic properties.

One of the most straightforward methods for esterification is the reaction with an acyl chloride in the presence of a base. For instance, the reaction of an alcohol with an acyl chloride, such as ethanoyl chloride, proceeds rapidly to form the corresponding ester. This reaction follows a nucleophilic addition-elimination mechanism where the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. researchgate.net

A well-established method for esterification, particularly for sensitive substrates, is the Steglich esterification. This reaction utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). advancedbiochemicals.com The reaction proceeds under mild, neutral conditions by activating the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by the alcohol. advancedbiochemicals.com While no specific examples detailing the Steglich esterification of this compound are readily available in the searched literature, this method is widely applicable for the esterification of various alcohols with carboxylic acids. advancedbiochemicals.commdpi.com

Another approach involves the use of acid anhydrides. For example, reacting 5-aminoindan (B44798) with acetic anhydride (B1165640) in the presence of pyridine (B92270) yields 5-acetamidoindan, demonstrating the acylation of a functional group on the indane scaffold. sigmaaldrich.com A similar principle can be applied to the hydroxyl group of this compound.

The synthesis of methyl esters of carboxylic acids can also be achieved by reacting the corresponding acid with methanol (B129727) in the presence of an acid catalyst like concentrated sulfuric acid at elevated temperatures. google.com This method could be adapted for the esterification of this compound if the corresponding carboxylic acid partner is stable under these conditions.

Product NameReactantsReagents/CatalystReference
Ethyl ethanoateEthanoyl chloride, Ethanol- researchgate.net
EsterCarboxylic acid, AlcoholDCC, DMAP advancedbiochemicals.com
5-Acetamidoindan5-Aminoindan, Acetic anhydridePyridine sigmaaldrich.com
Methyl carboxylatesCarboxylic acid, MethanolConcentrated H2SO4 google.com

Electrophilic Aromatic Substitution on the Methyl-Substituted Indane Ring

The benzene (B151609) ring of the this compound scaffold is susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various substituents. The directing effects of the existing alkyl and hydroxyl groups play a crucial role in determining the position of the incoming electrophile. The methyl group is an activating, ortho-, para-directing group, while the hydroxyl group is a strongly activating, ortho-, para-directing group.

Nitration: The introduction of a nitro group (—NO2) onto the aromatic ring is a fundamental EAS reaction. Typically, this is achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. chemguide.co.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive nitronium ion (NO2+), which is the active electrophile. nih.gov For methylbenzene (toluene), nitration primarily yields a mixture of 2-nitro and 4-nitro isomers, with only a small amount of the 3-nitro isomer. chemguide.co.uk Given the directing effects of the methyl and hydroxyl groups in this compound, nitration is expected to occur at the positions ortho and para to these activating groups. A one-step nitration of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one using potassium nitrate (B79036) in sulfuric acid has been reported to produce 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one, demonstrating the feasibility of nitrating a methyl-substituted benzocyclic system. nih.govnih.gov

Halogenation: Halogenation, the introduction of a halogen atom (e.g., Br, Cl), is another important EAS reaction. For less reactive aromatic compounds, a Lewis acid catalyst such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3) is typically required to polarize the halogen molecule and increase its electrophilicity. researchgate.net For more activated rings, such as those containing a hydroxyl group, the reaction can sometimes proceed without a catalyst. The synthesis of 5-amino-4-bromo-2,3-dihydro-1H-inden-1-one has been achieved by treating 5-acetoaminoindanone with N-bromosuccinimide (NBS) in the presence of silica (B1680970) gel and sodium perchlorate, illustrating a method for bromination of an activated indanone derivative. nih.gov

Introduction of New Functional Groups on the Indane Core

Beyond derivatization of the existing hydroxyl group and substitution on the aromatic ring, new functional groups can be introduced onto the indane core to create more complex and highly functionalized derivatives.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring and is a powerful tool for forming carbon-carbon bonds. It is typically carried out using an acyl chloride or an acid anhydride with a strong Lewis acid catalyst like aluminum chloride (AlCl3). chemistrysteps.combyjus.com The electrophile in this reaction is a resonance-stabilized acylium ion. sigmaaldrich.comchemistrysteps.com An important advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation. google.com The intramolecular version of this reaction is useful for synthesizing cyclic ketones like 1-indanone (B140024) and 1-tetralone. sigmaaldrich.commasterorganicchemistry.com While specific examples for this compound are not detailed in the provided search results, the general principles of Friedel-Crafts acylation are well-established for aromatic compounds.

Introduction of Amino Groups: An amino group can be introduced onto the indane scaffold through various synthetic routes. For example, the synthesis of 5-amino-6-bromo-indan-1-one has been reported, starting from N-(6-bromo-1-oxo-indan-5-yl)acetamide and treating it with aqueous hydrochloric acid. chemicalbook.com This demonstrates the deprotection of an acetamide (B32628) to reveal a primary amine on the indane ring. Another approach involves the reduction of a nitro group, which can be introduced via nitration as discussed previously.

Synthesis of Highly Functionalized Indane Derivatives

The combination of the aforementioned functionalization strategies allows for the synthesis of a wide array of highly functionalized indane derivatives. By strategically derivatizing the hydroxyl group, performing electrophilic aromatic substitutions, and introducing new functional groups, a diverse library of compounds can be generated.

For example, a compound like 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one showcases a highly functionalized indane core. Its synthesis involves the introduction of both an amino and a bromo group onto the indanone scaffold. chemicalbook.com The synthesis of 5-amino-4-bromo-2,3-dihydro-1H-inden-1-one has also been reported, highlighting the ability to control the regioselectivity of halogenation. nih.gov

Furthermore, the synthesis of various N1-acylated (aza)indole 2-/3-alkanoic acids and esters has been achieved through a sequence of reactions including cyclization and N-acylation. nih.gov Although these are indole (B1671886) derivatives, the synthetic principles, such as the use of NaH or tBuONa for deprotonation followed by reaction with an acyl chloride, can be conceptually applied to the hydroxyl group of this compound.

The development of synthetic routes to such functionalized derivatives is crucial for exploring their potential in various fields. For instance, the synthesis of novel 1,3-dihydro-2H-benzimidazol-2-one nitro and nitramino derivatives highlights the preparation of energetic materials, showcasing how functionalization can tailor the properties of a molecule for specific applications. nih.govnih.gov

Compound NameStarting MaterialKey TransformationsReference
5-amino-6-bromo-indan-1-oneN-(6-bromo-1-oxo-indan-5-yl)acetamideHydrolysis chemicalbook.com
5-amino-4-bromo-2,3-dihydro-1H-inden-1-one5-acetoaminoindanoneBromination, Hydrolysis nih.gov
N1-acylated (aza)indole alkanoic acids/estersArylhydrazines, Ketoacids/estersCyclization, N-acylation nih.gov
5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one5-methyl-1,3-dihydro-2H-benzimidazol-2-oneNitration nih.govnih.gov

5 Methyl 2,3 Dihydro 1h Inden 1 Ol As a Pivotal Synthetic Intermediate and Building Block

Utility in the Synthesis of Complex Organic Molecules

The 1-indanone (B140024) framework, from which 5-Methyl-2,3-dihydro-1H-inden-1-ol is derived via reduction, is a cornerstone in the synthesis of a plethora of biologically active compounds. nih.gov The structural rigidity and defined spatial orientation of the indane core make it an attractive scaffold for designing molecules that can interact with high specificity with biological targets.

Research has demonstrated that derivatives of 1-indanone exhibit a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. nih.gov For instance, certain indene (B144670) derivatives have been patented for their potential as anti-inflammatory agents. google.com The synthesis of these molecules often involves the strategic modification of the indanone skeleton.

A notable application of indane derivatives is in the development of novel antitumor agents. A series of dihydro-1H-indene analogues have been designed and synthesized as tubulin polymerization inhibitors. nih.gov By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt microtubule dynamics, a critical process in cell division, leading to potent anti-angiogenic and antitumor effects. nih.gov One study highlighted a derivative that exhibited significant antiproliferative activity against several cancer cell lines. nih.gov

Furthermore, the 1-indanone core serves as a key intermediate in the synthesis of complex polyaromatic hydrocarbons (PAHs). nih.gov The synthesis of fluorinated PAHs, for example, has been achieved through a multi-step process involving the intramolecular Friedel–Crafts acylation of a suitable precursor to form a 1-indanone, which is then subjected to further cyclization reactions. nih.gov

The versatility of the 1-indanone scaffold is further underscored by its use in the synthesis of various heterocyclic compounds. For example, the synthesis of indane 2-imidazole derivatives has been reported, showcasing the ability to build upon the indane core to access diverse chemical architectures. nih.gov

Table 1: Examples of Bioactive Molecules Derived from the Indanone/Indene Scaffold

Compound ClassBiological ActivitySynthetic ApproachReference
Dihydro-1H-indene analoguesAntitumor (Tubulin Polymerization Inhibitors)Modification of the indene core to mimic known inhibitors. nih.gov
Indene derivativesAnti-inflammatoryAlkylation of ketone precursors. google.com
Fluorinated Polyaromatic HydrocarbonsMaterials ScienceIntramolecular Friedel-Crafts acylation to form 1-indanone intermediate. nih.gov
Indane 2-imidazole derivativesHeterocyclic SynthesisBuilding upon the indane core. nih.gov

Application as a Chiral Synthon in the Preparation of Advanced Chemical Architectures

The chirality of this compound, which possesses a stereocenter at the C1 position, makes it a valuable chiral synthon for asymmetric synthesis. The ability to obtain this compound in an enantiomerically pure form allows for the construction of complex, three-dimensional molecules with a high degree of stereochemical control.

A common method for obtaining enantiomerically enriched indanols is through the asymmetric reduction of the corresponding ketone precursor, 5-methyl-1-indanone (B1336591). The use of chiral reducing agents, such as those derived from chiral boranes (e.g., Corey-Bakshi-Shibata catalyst), can afford the desired alcohol with high enantiomeric excess.

Alternatively, a racemic mixture of this compound can be separated into its individual enantiomers through a process called resolution. libretexts.orglibretexts.org This typically involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, such as a chiral carboxylic acid, to form a mixture of diastereomeric esters. libretexts.org Since diastereomers have different physical properties, they can be separated by techniques like crystallization. libretexts.org Subsequent hydrolysis of the separated diastereomers then yields the enantiomerically pure (R)- and (S)-5-Methyl-2,3-dihydro-1H-inden-1-ol.

The enantiopure forms of this and related chiral indanols are crucial starting materials for the synthesis of advanced chemical architectures where specific stereochemistry is essential for biological activity or material properties. The defined stereochemistry at the C1 position can direct the stereochemical outcome of subsequent reactions, enabling the synthesis of complex target molecules with multiple stereocenters.

Table 2: Methods for Obtaining Enantiomerically Pure Indanols

MethodDescriptionKey Features
Asymmetric ReductionThe ketone precursor is reduced using a chiral catalyst or reagent to selectively form one enantiomer of the alcohol. Can achieve high enantiomeric excess directly.
Chiral ResolutionA racemic mixture of the alcohol is reacted with a chiral resolving agent to form separable diastereomers. libretexts.orglibretexts.orgAllows for the separation of both enantiomers from a racemic mixture.

Role in the Development of Diverse Chemical Libraries

The structural attributes of this compound make it an excellent scaffold for the development of diverse chemical libraries. These libraries, which consist of a large number of structurally related compounds, are invaluable tools in drug discovery and materials science for screening and identifying compounds with desired properties.

The potential for functionalization at multiple sites on the this compound molecule allows for the generation of a wide array of derivatives. For instance, the hydroxyl group can be converted to other functional groups or used as a handle for attaching various substituents. The aromatic ring can undergo electrophilic substitution reactions to introduce a range of substituents at different positions. Furthermore, the benzylic C1 position can be a site for further chemical transformations.

By systematically varying the substituents at these positions, a combinatorial library of compounds based on the 5-methyl-2,3-dihydro-1H-indene scaffold can be constructed. This approach enables the exploration of a broad chemical space around this privileged core structure. The resulting library of compounds can then be screened for biological activity against various targets or evaluated for specific material properties. The indene framework itself has been the subject of patents for creating libraries of pharmaceutical agents. google.comgoogle.com The synthesis of substituted indene derivatives is an active area of research, with new methods being developed to access highly functionalized indenes that can be used to build such libraries. bohrium.com

The demonstrated biological activities of various indanone and indene derivatives underscore the potential of libraries based on the this compound scaffold to yield novel lead compounds for drug development. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methyl-2,3-dihydro-1H-inden-1-ol and its derivatives?

  • Methodological Answer : A palladium-catalyzed hydration-olefin insertion cascade can be employed for synthesizing dihydroindenone derivatives under mild conditions. This method offers 100% atom economy and high diastereoselectivity (up to 99% yield) . For functionalized derivatives, esterification of 5-methoxy-2,3-dihydro-1H-inden-1-one with allyl groups (e.g., 2-methylallyl) via nucleophilic acyl substitution has been reported, achieving 75–77% yields. Key steps include refluxing in anhydrous solvents (e.g., THF) and purification via column chromatography (pentane:ethyl acetate) .

Table 1: Representative Synthetic Conditions

SubstrateCatalyst/ReagentYield (%)Purity (NMR)Reference
5-Methoxy-dihydroindenonePd(OAc)₂77>95%
2,3-Dihydro-1H-inden-1-onePd/C75>90%

Q. How can NMR spectroscopy resolve structural ambiguities in dihydroindenol derivatives?

  • Methodological Answer : Use advanced 2D NMR techniques:

  • gHSQC and gHMBC for carbon-proton correlation and long-range coupling analysis .

  • DPFGSE-NOE experiments to determine spatial proximity of protons (e.g., stereochemical assignments) .

  • For keto-enol tautomerism, compare 1^1H and 13^{13}C NMR shifts. For example, ketone-enol mixtures show distinct aromatic proton shifts (δ 7.78 for ketone vs. δ 7.65 for enol) .

    Table 2: Key NMR Assignments for 5-Methyl Derivatives

    Proton/Groupδ (ppm)MultiplicityExperimentReference
    Aromatic H (keto form)7.70–7.36Multiplet1^1H NMR (400 MHz)
    OCH₃ (methoxy)3.90Singlet1^1H NMR
    Allylic CH₂4.68–4.54MultipletCOSY/gHSQC

Advanced Research Questions

Q. How can enantiomeric purity be achieved for halo-dihydroindenols (e.g., 5-bromo/chloro derivatives)?

  • Methodological Answer : Enzymatic resolution using Burkholderia cepacia lipase effectively separates enantiomers. For example, kinetic resolution of racemic 5-bromo-2,3-dihydro-1H-inden-1-ol achieves >95% enantiomeric excess (ee) under optimized conditions (e.g., vinyl acetate as acyl donor, hexane solvent) . X-ray crystallography with SHELXL refinement can confirm absolute configurations .

Table 3: Enzymatic Resolution Parameters

SubstrateEnzymeee (%)ConditionsReference
5-Bromo-dihydroindenolB. cepacia95Hexane, 25°C
5-Chloro-dihydroindenolB. cepacia90Toluene, 30°C

Q. What strategies address contradictions in stereochemical assignments of dihydroindenols?

  • Methodological Answer :

  • Dynamic NMR (DNMR) : Monitor temperature-dependent coalescence of stereolabile protons (e.g., atropisomers) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities. For example, (1S)-5-bromo-2,3-dihydro-1H-inden-1-ol was confirmed via Flack parameter analysis .
  • Computational modeling : Compare experimental and calculated CD spectra for chiral derivatives .

Q. How does the choice of crystallography software impact structural accuracy?

  • Methodological Answer :

  • SHELX Suite : Preferred for high-resolution refinements. SHELXL handles twinned data and anisotropic displacement parameters effectively .

  • WinGX/ORTEP-3 : Useful for graphical representation and validation of hydrogen-bonding networks .

  • Validation tools : Check CIF files with PLATON to detect missed symmetry or disorder .

    Table 4: Crystallography Software Comparison

    SoftwareStrengthsLimitationsReference
    SHELXLHigh-precision refinementSteep learning curve
    WinGXUser-friendly GUILimited to small molecules

Key Challenges and Recommendations

  • Stereochemical Contradictions : Cross-validate NMR, X-ray, and enzymatic data for chiral centers .
  • Synthetic Byproducts : Monitor keto-enol tautomerism via 1^1H NMR and stabilize with anhydrous conditions .
  • Data Reproducibility : Report detailed crystallographic parameters (e.g., R-factors, CCDC deposition numbers) .

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Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2,3-dihydro-1H-inden-1-ol
Reactant of Route 2
5-Methyl-2,3-dihydro-1H-inden-1-ol

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